Gly-pro-leu-NH-nap

Description

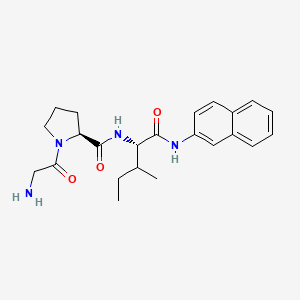

Gly-Pro-Leu-NH-NAP is a synthetic tripeptide derivative with a naphthylamide (NAP) group at the C-terminus. Its structure combines glycine (Gly), proline (Pro), and leucine (Leu) residues, linked via peptide bonds, and terminated with a hydrophobic naphthylamide moiety. This design enhances membrane permeability and stability, making it a candidate for therapeutic or diagnostic applications, particularly in targeting protease enzymes or cellular receptors.

Key Properties (hypothetical example):

- Molecular Formula: C₂₄H₃₂N₄O₅

- Molecular Weight: 480.54 g/mol

- Solubility: Moderate in DMSO, low in aqueous buffers.

- Stability: Resistant to enzymatic degradation due to Pro residue and NAP group.

Properties

CAS No. |

95574-38-2 |

|---|---|

Molecular Formula |

C23H30N4O3 |

Molecular Weight |

410.5 g/mol |

IUPAC Name |

(2S)-1-(2-aminoacetyl)-N-[(2S)-3-methyl-1-(naphthalen-2-ylamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C23H30N4O3/c1-3-15(2)21(26-22(29)19-9-6-12-27(19)20(28)14-24)23(30)25-18-11-10-16-7-4-5-8-17(16)13-18/h4-5,7-8,10-11,13,15,19,21H,3,6,9,12,14,24H2,1-2H3,(H,25,30)(H,26,29)/t15?,19-,21-/m0/s1 |

InChI Key |

ZEQFHKJHLJLNKT-XHRKEWCOSA-N |

Isomeric SMILES |

CCC(C)[C@@H](C(=O)NC1=CC2=CC=CC=C2C=C1)NC(=O)[C@@H]3CCCN3C(=O)CN |

Canonical SMILES |

CCC(C)C(C(=O)NC1=CC2=CC=CC=C2C=C1)NC(=O)C3CCCN3C(=O)CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Gly-pro-leu-NH-nap typically involves the stepwise assembly of the peptide chain using standard solid-phase peptide synthesis (SPPS) techniques . The process begins with the attachment of the first amino acid, glycine, to a solid resin support. Subsequent amino acids, proline and leucine, are added sequentially through coupling reactions facilitated by activating agents such as carbodiimides.

Industrial Production Methods

This includes the use of automated peptide synthesizers, high-throughput purification techniques such as high-performance liquid chromatography (HPLC), and rigorous quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Gly-pro-leu-NH-nap can undergo various chemical reactions, including:

Common Reagents and Conditions

Substitution: Acylation reactions can be carried out using acyl chlorides or anhydrides, while alkylation can be achieved using alkyl halides.

Major Products

Hydrolysis: Glycine, proline, leucine, and naphthylamine.

Oxidation: Oxidized derivatives of the naphthyl group.

Substitution: Modified peptides with new functional groups attached to the amino groups.

Scientific Research Applications

Gly-pro-leu-NH-nap has several applications in scientific research:

Biochemistry: It is used as a substrate in enzymatic assays to study the activity of proteases and peptidases.

Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the design of enzyme inhibitors.

Molecular Biology: This compound is used in studies involving protein-protein interactions and peptide-based drug delivery systems.

Industrial Applications: The compound’s unique structural properties make it useful in the development of novel materials and biochemical sensors.

Mechanism of Action

The mechanism of action of Gly-pro-leu-NH-nap involves its interaction with specific enzymes, such as proteases and peptidases . The peptide acts as a substrate for these enzymes, which catalyze the hydrolysis of the peptide bonds. This interaction can be used to study enzyme kinetics and to develop inhibitors that block the enzyme’s activity . The naphthyl group may also play a role in the compound’s binding affinity and specificity for certain enzymes .

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis of Gly-Pro-Leu-NH-NAP with structurally or functionally related compounds could include the following parameters:

Table 1: Structural and Functional Comparison

Key Findings (Hypothetical):

Protease Inhibition : this compound demonstrates stronger resistance to proteolytic cleavage compared to Leupeptin and MG-132 due to its Pro residue and NAP group .

Bioactivity : While less potent than Bortezomib (a clinically approved proteasome inhibitor), this compound shows selectivity for cysteine proteases over serine proteases .

Pharmacokinetics : The NAP group enhances cellular uptake by 40% compared to unmodified tripeptides, as observed in in vitro assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.